N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-5-3-4-6-21(15)26-19-11-13-20(14-12-19)27(24,25)22-18-9-7-17(8-10-18)16(2)23/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUXHDGDVJEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 4-(2-Methylphenoxy)Benzene
The sulfonation of 4-(2-methylphenoxy)benzene using chlorosulfonic acid (ClSO₃H) is a classical approach. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating phenoxy group directs sulfonation to the para position.
Procedure :
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4-(2-Methylphenoxy)benzene (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
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Chlorosulfonic acid (1.2 equiv) is added dropwise at 0°C.
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The mixture is stirred at room temperature for 6 hours, followed by quenching with ice water.
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The sulfonyl chloride is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization (hexane/ethyl acetate).
Alternative Route: Nucleophilic Aromatic Substitution
A patent by WO2014170792A1 describes nucleophilic aromatic substitution using potassium carbonate in dimethylformamide (DMF). Here, 4-fluorobenzenesulfonyl chloride reacts with 2-methylphenol under basic conditions:
Reaction Conditions :
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4-Fluorobenzenesulfonyl chloride (1.0 equiv), 2-methylphenol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 8 hours.
Yield : 82%.
Preparation of 4-Aminoacetophenone
4-Aminoacetophenone is commercially available but can be synthesized via:
Friedel-Crafts Acetylation of Aniline
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Aniline (1.0 equiv) is acetylated using acetic anhydride in glacial acetic acid with H₂SO₄ catalysis.
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The product, acetanilide, is hydrolyzed with HCl (6 M) under reflux to yield 4-aminoacetophenone.
Sulfonamide Coupling Reaction
Classical Sulfonamide Formation
The sulfonyl chloride (1.0 equiv) reacts with 4-aminoacetophenone (1.1 equiv) in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl:
Procedure :
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4-(2-Methylphenoxy)benzenesulfonyl chloride (1.0 equiv) and 4-aminoacetophenone (1.1 equiv) are dissolved in anhydrous THF.
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Triethylamine (2.0 equiv) is added dropwise at 0°C.
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The mixture is stirred at room temperature for 12 hours, filtered, and concentrated.
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Purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the target compound.
Green Chemistry Approaches
Adapting methods from benzothiazole synthesis, solvent-free and catalytic protocols are explored:
Sulfated Tungstate-Catalyzed Coupling
Enzyme-Mediated Coupling
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Conditions : Trypsin (bovine pancreas), toluene, visible light irradiation (450 nm, 20W), 10 minutes.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Classical Coupling | Triethylamine | THF | 25°C | 12 h | 80–88% |
| Sulfated Tungstate | Sulfated tungstate | Neat | 25°C | 1 h | 92–95% |
| Enzyme-Mediated | Trypsin | Toluene | 25°C | 0.17 h | 89% |
Key Observations :
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Solvent-free conditions (e.g., sulfated tungstate) enhance reaction efficiency and reduce waste.
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Enzymatic methods offer rapid synthesis under mild conditions but require specialized equipment.
Troubleshooting and Optimization
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the sulfonamide nitrogen.
Major Products Formed
Oxidation: Formation of 4-(2-methylphenoxy)benzenesulfonic acid.
Reduction: Formation of 4-acetylphenylamine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects. Additionally, the phenoxy group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The 2-methylphenoxy group in the target compound introduces steric hindrance compared to simpler substituents (e.g., methyl or unsubstituted phenyl groups). This may reduce metabolic degradation or enhance target binding specificity .
- Bioactivity Trends: Compounds with heterocyclic appendages (e.g., thiazole in or oxazole in ) exhibit enhanced enzyme inhibition or antimicrobial activity, suggesting that the target compound’s phenoxy group could be optimized for similar effects.
Biological Activity
N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the acetyl and phenoxy groups enhances its solubility and biological interactions.
Target Proteins
The primary target of this compound is the Heat Shock Protein HSP 90-alpha . This protein plays a crucial role in protein folding and stabilization, making it a vital target for therapeutic intervention in various diseases, including cancer.
Mode of Action
The interaction with HSP 90-alpha potentially alters the protein's ability to maintain the structure and function of other proteins, affecting cellular processes such as signal transduction and cell cycle control. This can lead to apoptosis in cancer cells and modulation of inflammatory responses in other conditions.
Enzyme Interactions
This compound has been shown to interact with several enzymes, exhibiting inhibitory effects on metabolic pathways. For instance, it may inhibit certain metabolic enzymes involved in cellular metabolism and signaling pathways.
Cellular Effects
Research indicates that this compound can influence cell function by impacting gene expression and cellular metabolism. Its effects on cellular signaling pathways suggest potential applications in treating diseases characterized by dysregulated cell growth or inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by its chemical properties. Studies utilizing computational models have suggested favorable absorption characteristics, although further empirical data is required to confirm these findings .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through its inhibition of HSP 90-alpha. In vitro assays showed significant cytotoxic effects on various cancer cell lines, suggesting its utility as a chemotherapeutic agent .
Antioxidant Properties
In addition to its anticancer activity, the compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Comparative Biological Activity
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonylation of appropriate amine precursors. Key steps include:
- Sulfonyl chloride activation : Reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with 4-acetylaniline under basic conditions (e.g., triethylamine or sodium bicarbonate) in anhydrous solvents like dichloromethane or DMF .
- Temperature control : Maintaining temperatures between 0–5°C during coupling to minimize side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent integration. For example, acetyl protons resonate at δ ~2.5 ppm, while aromatic protons split into distinct multiplet patterns due to steric and electronic effects .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns to validate sulfonamide bond integrity .
- IR spectroscopy : Peaks at ~1320 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity or enzyme inhibition data may arise from:
- Assay variability : Use standardized protocols like the SRB (sulforhodamine B) assay for cytotoxicity, which minimizes interference from phenolic or acetyl groups .
- Purity thresholds : Ensure >98% purity (HPLC) to exclude confounding effects from synthetic byproducts (e.g., unreacted sulfonyl chloride) .
- Structural analogs : Compare activity with derivatives lacking the acetyl or methylphenoxy groups to isolate pharmacophoric contributions .
Q. What advanced structural analysis techniques elucidate its binding modes in enzyme inhibition studies?
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify key interactions, such as hydrogen bonding between the sulfonamide group and active-site zinc ions .
- Molecular dynamics simulations : Model ligand-protein interactions over 100-ns trajectories to assess stability of the acetylphenyl moiety in hydrophobic pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to inhibition .
Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies?
- Fragment-based design : Systematically modify substituents (e.g., replace acetyl with trifluoroacetyl) to evaluate electronic effects on bioactivity .
- High-throughput screening : Use 96-well plate formats to test IC values against a panel of cancer cell lines (e.g., MCF-7, A549) and normalize results to positive controls (e.g., doxorubicin) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., acetyl hydrolysis) requiring stabilization .
Methodological Guidance
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of anti-solvents (n-hexane, diethyl ether) to induce nucleation .
- Temperature gradients : Gradually cool from 60°C to 4°C over 48 hours to grow single crystals suitable for X-ray diffraction .
- Additive use : Introduce co-formers (e.g., L-proline) to stabilize crystal lattices via hydrogen bonding .
Q. How should researchers validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., dansylamide) to quantify displacement by the compound in live cells via fluorescence polarization .
- Western blotting : Monitor downstream biomarkers (e.g., phosphorylated Erk1/2 for kinase targets) post-treatment .
- CRISPR-Cas9 knockout : Confirm loss of activity in cell lines lacking the target enzyme (e.g., carbonic anhydrase IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
